molecular formula C12H24N2O4S B8582811 tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate

tert-butyl N-[(1-methylsulfonylpiperidin-3-yl)methyl]carbamate

Cat. No. B8582811
M. Wt: 292.40 g/mol
InChI Key: ITIXBJIMWDGRGA-UHFFFAOYSA-N
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Patent
US09174982B2

Procedure details

tert-Butyl piperidin-3-ylmethylcarbamate (500 mg) was dissolved in anhydrous dichloromethane (10 mL), and methanesulfonyl chloride (0.181 mL) was added followed by the addition of triethylamine (1.3 mL). The reaction mixture was stirred at room temperature overnight. The organic solvent was removed under vacuum. The residue was purified with flash column chromatography on silica gel eluting with 0-70% ethyl acetate in hexane to give the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.181 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([CH2:7][NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:2]1.[CH3:16][S:17](Cl)(=[O:19])=[O:18].C(N(CC)CC)C>ClCCl>[C:11]([O:10][C:9](=[O:15])[NH:8][CH2:7][CH:3]1[CH2:4][CH2:5][CH2:6][N:1]([S:17]([CH3:16])(=[O:19])=[O:18])[CH2:2]1)([CH3:12])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1CC(CCC1)CNC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.181 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified with flash column chromatography on silica gel eluting with 0-70% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC1CN(CCC1)S(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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